6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol
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Overview
Description
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the desired dihydropyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Shares structural similarities and potential biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine moiety and similar synthetic routes.
Uniqueness
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21ClN4OS/c22-16-6-8-19(9-7-16)28-15-17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,24,27) |
InChI Key |
CWQFWZVHXBMWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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